molecular formula C15H13NO2 B110187 1-Hydroxy-2-acetamidofluorene CAS No. 2784-86-3

1-Hydroxy-2-acetamidofluorene

Cat. No. B110187
CAS RN: 2784-86-3
M. Wt: 239.27 g/mol
InChI Key: IQPIBKBOFOVHBP-UHFFFAOYSA-N
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Description

1-Hydroxy-2-acetamidofluorene is a chemical compound with the molecular formula C15H13NO2 . It is related to 2-acetamidofluorene, a known carcinogen .


Synthesis Analysis

The synthesis of 1-Hydroxy-2-acetamidofluorene involves various enzymatic reactions. N-hydroxy-2-acetamidofluorene reductase, an enzyme, plays a crucial role in its synthesis . The enzyme catalyzes the chemical reaction involving 2-acetamidofluorene, NAD+, NADP+, and H2O, producing N-hydroxy-2-acetamidofluorene, NADH, NADPH, and H+ .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-2-acetamidofluorene consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 239.269 Da .


Chemical Reactions Analysis

1-Hydroxy-2-acetamidofluorene is involved in various chemical reactions. It is a substrate for the enzyme N-hydroxy-2-acetamidofluorene reductase, which is part of a superfamily found in almost all organisms .


Physical And Chemical Properties Analysis

1-Hydroxy-2-acetamidofluorene is a cream-colored powder that is insoluble in water . It is likely combustible, although specific flash point data are not available .

Scientific Research Applications

1. Biomarker Determination and Environmental Monitoring

1-Hydroxy-2-acetamidofluorene has been referenced in scientific research for its utility in biomarker determination and environmental monitoring. An advanced HPLC method was developed for determining various hydroxyphenanthrene metabolites including 1-hydroxypyrene (a compound structurally related to 1-Hydroxy-2-acetamidofluorene) in human urine, utilizing fast scanning fluorimetric detection and gradient elution mode. This method has implications for assessing risk exposure to polycyclic aromatics hydrocarbons, serving as a pivotal tool for environmental and health monitoring (Á. Luque‐Uría, Espinosa-Mansilla & Durán-Merás, 2017).

2. Understanding Carcinogenic Mechanisms

Research has also explored the role of 1-Hydroxy-2-acetamidofluorene and its related compounds in understanding the mechanisms of carcinogenicity. Studies have shown that N-hydroxy-2-acetamidofluorene, a major genotoxic metabolite of 2-nitroflurene, can undergo homolysis induced by sunlight, leading to the formation of hydroxyl radicals (•OH) and subsequent DNA damage. This represents a novel mechanism of •OH production that does not require redox-active metal ions and provides a new perspective to understand the molecular mechanism for the carcinogenicity of polycyclic aromatic amines (Ben-Zhan Zhu et al., 2017).

3. Photophysical Applications

1-Hydroxy-2-acetamidofluorene has also been studied in the context of photophysical applications. Research on 1-Hydroxy-2-acetonaphthone (structurally related to 1-Hydroxy-2-acetamidofluorene) and its derivatives, including its difluoroboronated (BF2) complex, has elucidated their photophysical properties. The study introduces the potential of these compounds, and possibly 1-Hydroxy-2-acetamidofluorene, in applications related to solid-state fluorophores (M. Yamaji & H. Okamoto, 2018).

4. Electrochemical Analysis

1-Hydroxy-2-acetamidofluorene has been referenced in studies related to electrochemical analysis. The determination of 2-acetamidofluorene and its structurally related compounds using carbon paste electrodes has been explored. This method is based on the oxidation of the compounds and includes adsorptive accumulation of the analyte on the surface of the working electrode, indicating the potential of 1-Hydroxy-2-acetamidofluorene in electrochemical sensing applications (Natalija German et al., 2005).

Safety And Hazards

1-Hydroxy-2-acetamidofluorene is related to 2-acetamidofluorene, which is a known carcinogen . It is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause cancer .

Future Directions

The study of 1-Hydroxy-2-acetamidofluorene and its related compounds continues to be of interest in the field of carcinogenesis. Understanding the enzymatic reactions involved in its synthesis and metabolism could provide insights into its carcinogenic properties and potential ways to mitigate them .

properties

IUPAC Name

N-(1-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)18/h2-7,18H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPIBKBOFOVHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182155
Record name 1-Hydroxy-2-acetamidofluorene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2-acetamidofluorene

CAS RN

2784-86-3
Record name N-(1-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2784-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Hydroxy-2-acetamidofluorene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2-acetamidofluorene
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Record name 1-Hydroxy-2-acetamidofluorene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXY-2-ACETAMIDOFLUORENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RB Banks, TJ Smith, PE Hanna - Journal of medicinal chemistry, 1983 - ACS Publications
… form between the hydroxyl and carbonyl groups, and it was recently demonstrated that this type of hydrogen bonding exists in the solid state form of 1hydroxy-2-acetamidofluorene (l).10 …
Number of citations: 6 pubs.acs.org
HJ Johnson Jr, SF Cernosek Jr… - … of Chromatography A, 1979 - Elsevier
High-performance liquid chromatographic studies of a series of fluorenes substituted at positions 2-, 2,7-, and 2,5-, were carried out in the normal- and reversed-phase partition and …
Number of citations: 14 www.sciencedirect.com
K FUKUI, C NAGATA, A IMAMURA… - … Japanese Journal of …, 1962 - jstage.jst.go.jp
Since the first report by Wilson, et al. 49) on the carcinogenicity of 2-acetamidofluorene, a considerable number of reserches concerning the metabolites and carcinogenic nature of this …
Number of citations: 11 www.jstage.jst.go.jp

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